1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone is a heterocyclic compound that contains a thiophene ring. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a thiophene precursor, which undergoes a series of reactions including nitration, reduction, and acetylation to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Aminothiophene: Studied for its antimicrobial and anticancer properties.
Thiophene-3-carboxaldehyde: Used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(3-amino-5-methoxy-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO2S/c1-6(13)11-10(12)8-5-7(14-2)3-4-9(8)15-11/h3-5H,12H2,1-2H3 |
InChI Key |
WFWHLDKMHQVXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)C=CC(=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.